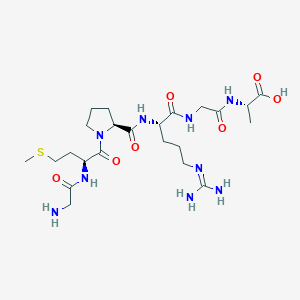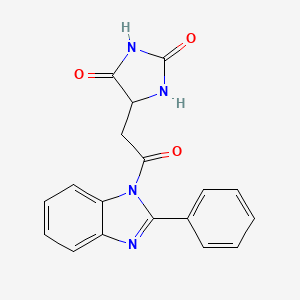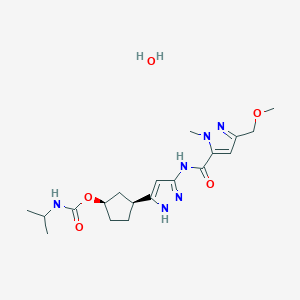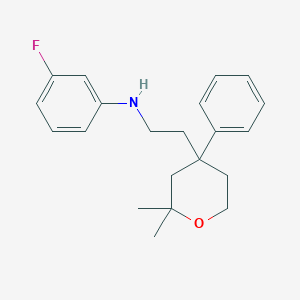
Gmprga
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GMPRGA is a derivative of Spbeta phages, which identifies spAimR within the bacterial cytosol to trigger lysogeny . This compound has a molecular weight of 587.69 and a molecular formula of C23H41N9O7S . It is primarily used in scientific research to study bacterial lysogeny and related processes.
準備方法
Synthetic Routes and Reaction Conditions
GMPRGA is synthesized from Spbeta phages. The synthetic route involves the identification and isolation of spAimR within the bacterial cytosol . The compound is then purified and stored under specific conditions to maintain its stability. The powder form of this compound should be kept at -20°C for up to three years, while in solvent, it should be stored at -80°C for up to one year .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes using bacterial cultures infected with Spbeta phages. The phages are harvested, and the this compound is extracted and purified using chromatography techniques .
化学反応の分析
Types of Reactions
GMPRGA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
科学的研究の応用
GMPRGA has a wide range of applications in scientific research, including:
作用機序
GMPRGA exerts its effects by identifying and binding to spAimR within the bacterial cytosol. This interaction triggers lysogeny, a process where the phage integrates into the bacterial genome and remains dormant until certain conditions trigger its activation . The molecular targets involved in this process include spAimR and other related proteins within the bacterial cell .
類似化合物との比較
Similar Compounds
Some compounds similar to GMPRGA include:
Gallium compounds: These compounds, like gallium nitrate and gallium oxide, have similar applications in scientific research and industry.
Other phage-derived peptides: Compounds like AimP, which also play a role in bacterial lysogeny, are similar to this compound in terms of their mechanism of action.
Uniqueness
This compound is unique due to its specific interaction with spAimR and its role in triggering lysogeny in bacterial cells. This makes it a valuable tool for studying bacterial-phage interactions and developing antibacterial therapies .
特性
分子式 |
C23H41N9O7S |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |
InChIキー |
UEXOULUZVZYKES-VGWMRTNUSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CN |
正規SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)



![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
